Antifungal Activity Against Fusarium oxysporum
Direct head‑to‑head data for this specific compound do not exist. However, the close class of diethyl 2‑((amino)methylene)malonates (DAMMs) has reported IC50 values spanning 0.013–35 µM against Fusarium oxysporum, with the most potent N‑aryl derivatives (ortho‑nitro and unsubstituted phenyl) reaching IC50 < 0.5 µM and the least potent reaching 18–35 µM [1]. The N‑propylamino derivative is the only commercially available alkyl‑substituted variant in this series, providing a unique probe to test the effect of replacing an aromatic ring with a flexible alkyl chain on antifungal potency. This substitution is predicted to alter both logP and the electron density of the enamine system, which are key determinants of activity in the DAMM scaffold [1].
| Evidence Dimension | Antifungal IC50 range (Fusarium oxysporum mycelial growth inhibition) |
|---|---|
| Target Compound Data | No direct data available; compound is the sole commercial N‑alkylamino analog in the DAMM class. |
| Comparator Or Baseline | N‑aryl DAMMs: best IC50 < 0.5 µM (compounds 2 and 5); least active IC50 18–35 µM (compounds 1, 3, 4) [1]. |
| Quantified Difference | Not measurable without empirical testing; class IC50 range spans >3 orders of magnitude. |
| Conditions | In vitro mycelial growth assay; F. oxysporum; incubation conditions per Molbank 2023 protocol [1]. |
Why This Matters
For researchers building a focused DAMM library, this compound is the only source of N‑alkyl topological diversity without the need for custom synthesis, enabling direct structure–activity relationship expansion beyond the published aryl series.
- [1] Cely-Veloza, W. et al. Diethyl 2-((aryl(alkyl)amino)methylene)malonates: Unreported Mycelial Growth Inhibitors against Fusarium oxysporum. Molbank 2023, 2023(2), M1630. DOI: 10.3390/M1630. View Source
